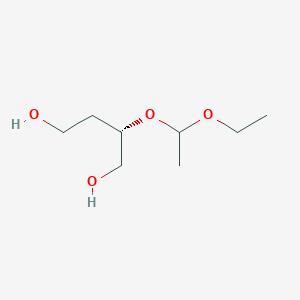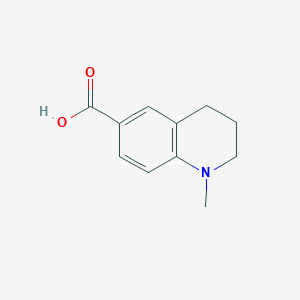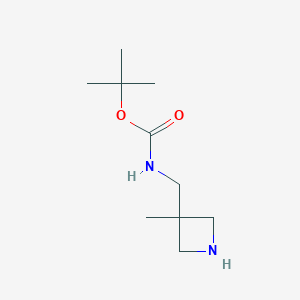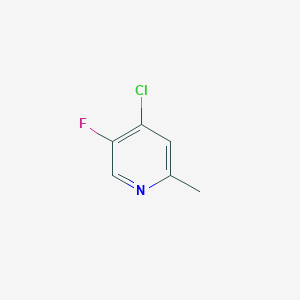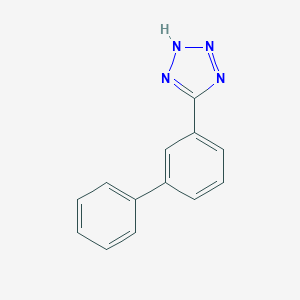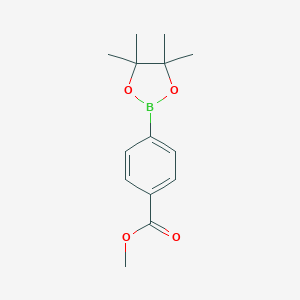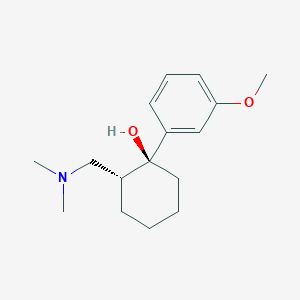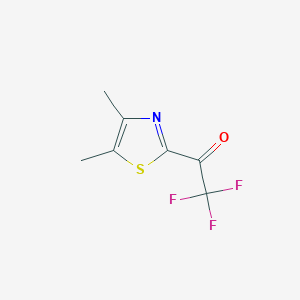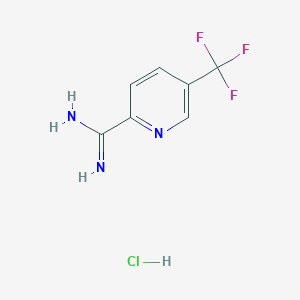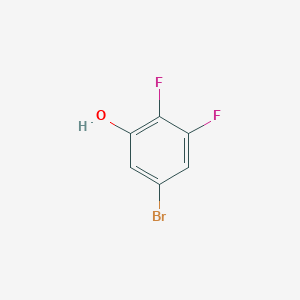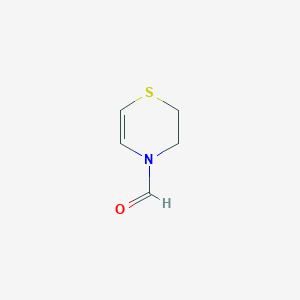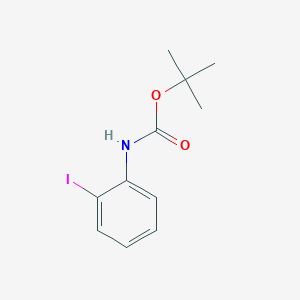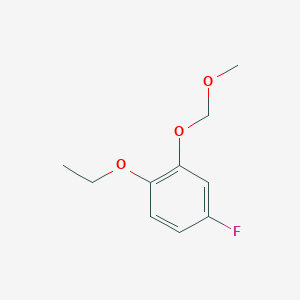
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene
Overview
Description
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene, also known as EFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C11H13FO3.
Mechanism Of Action
The mechanism of action of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene is not fully understood. However, studies have shown that 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical And Physiological Effects
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include its limited solubility in water and its potential for degradation over time.
Future Directions
For the study of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include investigating its potential as an anticancer agent, exploring its applications in material science and organic synthesis, and determining its long-term effects.
Scientific Research Applications
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity and is being studied as a potential anticancer agent. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been used as a building block in the synthesis of novel organic compounds with potential pharmaceutical applications. In material science, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been used as a precursor in the synthesis of functional materials such as liquid crystals and polymers.
properties
CAS RN |
167683-96-7 |
|---|---|
Product Name |
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
Molecular Formula |
C10H13FO3 |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
1-ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13FO3/c1-3-13-9-5-4-8(11)6-10(9)14-7-12-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
MNAIGCPVLHLOBM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
synonyms |
Benzene, 1-ethoxy-4-fluoro-2-(methoxymethoxy)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


